Field: Organic Chemistry
Summary: Morpholin-4-yl Acetic Acid was used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
Field: Pharmaceutical Chemistry
Summary: The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
Methods: The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
Results: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate is a chemical compound characterized by its unique structure, which includes a pyrimidine ring and a morpholine moiety. The compound has the molecular formula and a molecular weight of approximately 267.28 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activity.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that compounds similar to Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate exhibit a range of biological activities, including:
The synthesis of Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate typically involves multi-step organic reactions. One common method includes:
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate has several promising applications:
Studies on Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate have focused on its interactions with biological targets:
Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Morpholin-4-yl)-pyrimidinone | Contains a pyrimidine ring | Lacks the ethyl acetate moiety |
| 5-(Morpholino)-uracil | Similar pyrimidine structure | Primarily used as an antiviral agent |
| Ethyl 2-(pyrimidin-4-yloxy)acetate | Similar ester structure | Different functional groups affecting solubility |
The unique combination of the morpholine moiety with the dihydropyrimidine structure sets Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate apart from these similar compounds, potentially enhancing its biological activity and application scope.